

Gluconapin potassium CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Gluconapin potassium	
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An In-Depth Technical Guide on Gluconapin Potassium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **gluconapin potassium**, a glucosinolate found in Brassicaceae vegetables. It covers its chemical identity, experimental protocols for its analysis, and its role in biological pathways.

Chemical Identifiers and Properties

Gluconapin is a glucosinolate that, in its salt form, is commonly referred to as **gluconapin potassium**. Glucosinolates are a class of organic compounds that contain sulfur and nitrogen and are derived from glucose and an amino acid.

Table 1: Chemical Identifiers for **Gluconapin Potassium** and Gluconapin



Identifier	Gluconapin Potassium Salt	Gluconapin
CAS Number	245550-57-6[1][2][3][4]	19041-09-9[5]
Molecular Formula	C11H18KNO9S2[1][2][6]	C11H19NO9S2[5]
Molecular Weight	411.49 g/mol [2][4][6]	373.4 g/mol [5]
IUPAC Name	potassium; [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxypent-4-enimidothioate[1]	[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxypent-4-enimidothioate[5]
Synonyms	3-Butenylglucosinolate potassium salt[4]	3-Butenyl glucosinolate, Butenyl glucosinolate[5]
SMILES	C=CCCC(=N\OS(=0)(=0) [O-])\S[C@H]1INVALID- LINKCO)O)O">C@@HO. [K+]	C=CCCC(=NOS(=O) (=O)O)SC1C(C(C(C(O1)CO)O)O)O[1]
InChI	InChI=1S/C11H19NO9S2.K/c1 -2-3-4-7(12-21- 23(17,18)19)22-11- 10(16)9(15)8(14)6(5-13)20- 11;/h2,6,8-11,13-16H,1,3-5H2, (H,17,18,19)/b12- 7+;/t6-,8-,9+,10-,11+;/m1./s1	InChl=1S/C11H19NO9S2/c1- 2-3-4-7(12-21-23(17,18)19)22- 11-10(16)9(15)8(14)6(5-13)20- 11/h2,6,8-11,13-16H,1,3-5H2, (H,17,18,19)/b12- 7+/t6-,8-,9+,10-,11+/m1/s1[5]
InChIKey	Not readily available for potassium salt	PLYQBXHVYUJNQB- BZVDQRPCSA-N[5]

Experimental Protocols Extraction and Quantification of Gluconapin from Plant Material

Foundational & Exploratory





This protocol outlines the extraction of gluconapin from plant tissues and its quantification using High-Performance Liquid Chromatography (HPLC).[2]

Materials:

- · Freeze-dried and ground plant tissue
- 70% Methanol
- DEAE-Sephadex A-25
- Purified Arylsulfatase
- Ultrapure water
- HPLC system with a C18 column and UV detector

Procedure:

- Extraction:
 - Weigh approximately 100 mg of lyophilized plant tissue.
 - Add 1 mL of 70% methanol and vortex.
 - Incubate at 70°C for 30 minutes.
 - Centrifuge at 3,000 x g for 10 minutes and collect the supernatant.
 - Repeat the extraction on the remaining pellet and combine the supernatants.
- Purification:
 - Load the combined supernatant onto a DEAE-Sephadex A-25 column.
 - Wash the column with 70% methanol and then with ultrapure water to remove impurities.
- Desulfation:



- Add 75 μL of purified arylsulfatase solution to the column.
- Allow the enzymatic reaction to proceed overnight at room temperature to convert gluconapin to its desulfo-form.
- Elute the desulfo-gluconapin from the column with ultrapure water.
- Quantification:
 - Analyze the eluted sample using an HPLC system with a C18 column.
 - o Detect the desulfo-gluconapin using a UV detector at 229 nm.
 - Quantify the amount of desulfo-gluconapin by comparing its peak area to a standard curve.



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Caption: Workflow for the extraction and analysis of gluconapin.

Myrosinase-Mediated Hydrolysis of Gluconapin

This protocol details the enzymatic hydrolysis of gluconapin by myrosinase to produce 3-butenyl isothiocyanate.[1]

Materials:

- · Gluconapin potassium salt
- Myrosinase enzyme
- Phosphate buffer (pH 6.5)



- Organic solvent (e.g., dichloromethane) for extraction
- Gas chromatography-mass spectrometry (GC-MS) system for analysis

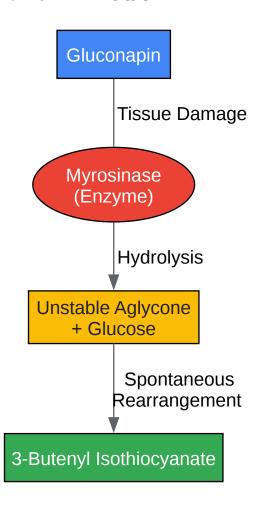
Procedure:

- Reaction Setup:
 - Dissolve a known concentration of gluconapin potassium salt in phosphate buffer (pH 6.5).
 - Equilibrate the solution to the optimal reaction temperature for myrosinase (typically 25-37°C).
 - Initiate the reaction by adding a specific activity of myrosinase enzyme.
- Hydrolysis:
 - Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) with gentle agitation.
- Extraction of Isothiocyanate:
 - Stop the reaction by adding an organic solvent such as dichloromethane.
 - Vortex vigorously to extract the 3-butenyl isothiocyanate into the organic phase.
 - Separate the organic layer.
- Analysis:
 - Analyze the organic extract using a GC-MS system to identify and quantify the 3-butenyl isothiocyanate.

Biological Pathways and Mechanisms Myrosinase-Mediated Hydrolysis of Gluconapin



In nature, gluconapin is physically separated from the enzyme myrosinase within the plant cell. [1] When the plant tissue is damaged (e.g., by chewing or cutting), myrosinase comes into contact with gluconapin, catalyzing its hydrolysis.[1] This reaction releases glucose and an unstable aglycone, which then spontaneously rearranges to form 3-butenyl isothiocyanate, a compound with a characteristic pungent taste.[1][2]



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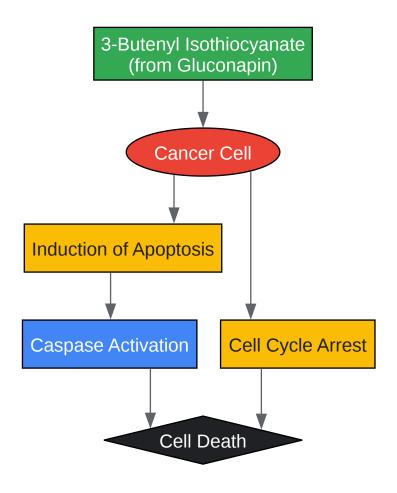
Caption: Myrosinase-mediated hydrolysis of gluconapin.

Anticancer Mechanism of Gluconapin-Derived Isothiocyanate

The hydrolysis product of gluconapin, 3-butenyl isothiocyanate, has demonstrated antitumor activities.[4] While the precise signaling cascade is a subject of ongoing research, key mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[5]



Studies on various isothiocyanates suggest that these compounds can influence multiple cellular pathways. For instance, they have been shown to modulate the activity of transcription factors like NF-kB and Nrf2, which are involved in inflammation and the cellular antioxidant response.[7] The anticancer effects are often associated with the activation of caspase enzymes, which are key executioners of apoptosis, and the regulation of proteins involved in cell cycle progression.[5]



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- To cite this document: BenchChem. [Gluconapin potassium CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570620#gluconapin-potassium-cas-number-and-chemical-identifiers]

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